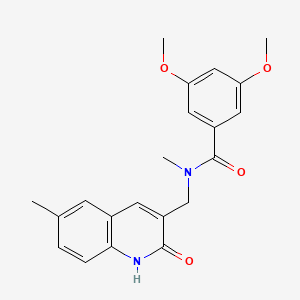
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HM-3, and it belongs to the family of benzamides. HM-3 has been shown to have promising properties that make it a suitable candidate for further investigation.
作用机制
The mechanism of action of HM-3 involves its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Specifically, HM-3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell division. By inhibiting the activity of this enzyme, HM-3 can effectively stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, HM-3 has been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using HM-3 in lab experiments is its potent anti-cancer properties. This makes it a suitable candidate for studies involving cancer cell lines. However, one of the limitations of using HM-3 in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several potential future directions for the research on HM-3. One area of interest is the use of HM-3 in combination with other anti-cancer drugs. Studies have shown that HM-3 can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further studies are needed to determine the potential therapeutic applications of HM-3 in other diseases such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide (HM-3) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. While there are limitations to the use of HM-3 in lab experiments, further studies are needed to determine its potential therapeutic applications in other diseases.
合成方法
The synthesis of HM-3 involves a multi-step process that starts with the reaction of 2-amino-6-methyl-3-hydroxyquinoline with 3,5-dimethoxybenzoyl chloride. This reaction results in the formation of N-(2-hydroxy-6-methylquinolin-3-yl)-3,5-dimethoxybenzamide. The next step involves the reaction of this intermediate with methyl iodide to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide.
科学研究应用
HM-3 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of HM-3 as a potential treatment for cancer. Studies have shown that HM-3 has potent anti-cancer properties that make it a promising candidate for further investigation.
属性
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-19-14(7-13)8-16(20(24)22-19)12-23(2)21(25)15-9-17(26-3)11-18(10-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKNQCILYNION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



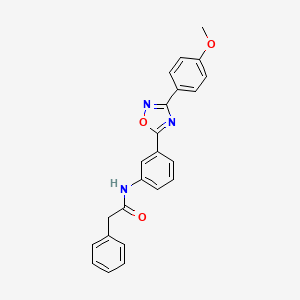
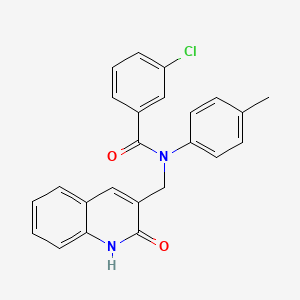
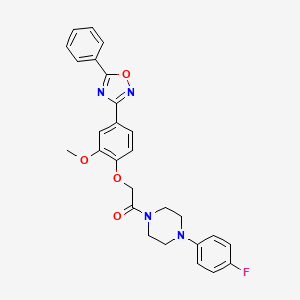
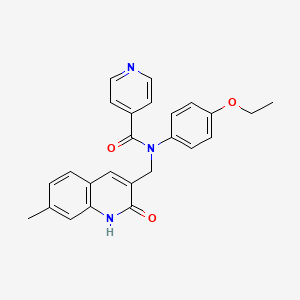
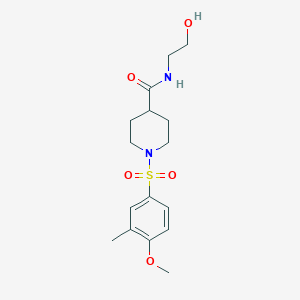
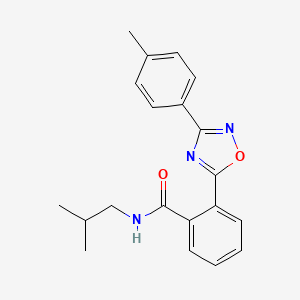
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)




![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)